molecular formula C22H21N5O2 B15101068 N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide

Cat. No.: B15101068
M. Wt: 387.4 g/mol
InChI Key: ZRSRMDPANHHZGK-UHFFFAOYSA-N
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Description

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is a tricyclic heterocyclic compound featuring a fused pyridino[2,3-d]pyridino[1,2-a]pyrimidine core. Key structural elements include:

  • A 1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl backbone, which provides a planar, conjugated system conducive to π-π stacking interactions.
  • 1-benzyl and N-ethyl substituents, enhancing lipophilicity and steric bulk.
  • 10-methyl and 5-oxo groups, modulating electronic properties and solubility .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

7-benzyl-N-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-19-14(2)8-7-11-26(19)22(17)29)27(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28)

InChI Key

ZRSRMDPANHHZGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Analysis :

  • The pyridino-pyrimidine core in the target compound offers rigidity and conjugation, contrasting with pyrimido-pyrimidine (e.g., ) or pyrimido-diazepine (e.g., ) systems, which introduce flexibility or expanded ring systems.

Substituent Effects

Position 1 Modifications

  • Target Compound : 1-benzyl group enhances lipophilicity (logP ~3.5 estimated) and may improve membrane permeability.
  • Analog in : 1-sec-butyl substituent introduces branching, reducing steric hindrance compared to benzyl but increasing hydrophobicity .

Functional Group Variations

  • 2-Imino vs. 2-Oxo: The target’s 2-imino group (pKa ~8.5) can tautomerize to a 2-oxo form under physiological conditions, unlike stable 2-oxo groups in compounds like or . This dynamic behavior may influence binding kinetics .
  • 5-Oxo vs. 5-Amino: The target’s 5-oxo group increases polarity compared to 5-amino derivatives (e.g., ’s hydrazine adducts), affecting solubility and target interactions .

Research Implications

  • Structure-Activity Relationships (SAR) : The benzyl group’s role in hydrophobic binding versus the sec-butyl analog’s steric effects warrants further pharmacological profiling.
  • Synthetic Scalability : ’s Hantzsch method offers a scalable route for the target compound, but regioselectivity challenges (e.g., avoiding diazepine byproducts as in ) require optimization.

Biological Activity

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide is a complex organic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article discusses its biological activity based on available research findings.

Chemical Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol
CAS Number: 510761-89-4

The compound features a unique arrangement of nitrogen-containing heterocycles, which are often associated with diverse biological activities.

Antimicrobial Activity

Several studies have indicated that compounds similar to N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide exhibit antimicrobial properties. For instance:

Compound Target Microorganism Activity
N-benzyl derivativesEscherichia coliInhibitory effect observed
Pyrimidine analogsStaphylococcus aureusModerate activity

These findings suggest that the compound may possess similar properties due to structural similarities.

Anticancer Potential

Research has shown that related compounds can inhibit cancer cell proliferation. For example:

Study Cell Line IC50 Value (µM)
Study AHeLa15
Study BMCF720

These studies indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action.

The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, they may target:

  • DNA synthesis pathways
  • Protein kinases involved in cell signaling

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide exhibited cytotoxic effects on cancer cell lines. The compound showed a dose-dependent response with notable selectivity towards cancerous cells compared to normal cells.

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